Sdz mns 949

Description

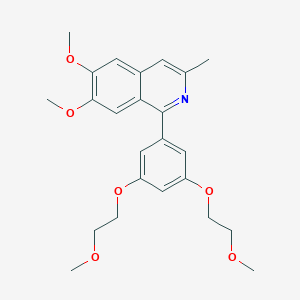

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(2-methoxyethoxy)phenyl]-6,7-dimethoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO6/c1-16-10-17-13-22(28-4)23(29-5)15-21(17)24(25-16)18-11-19(30-8-6-26-2)14-20(12-18)31-9-7-27-3/h10-15H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAIGHGDMDYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2C(=N1)C3=CC(=CC(=C3)OCCOC)OCCOC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154702 | |

| Record name | Sdz mns 949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125175-65-7 | |

| Record name | SDZ MNS 949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125175657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sdz mns 949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Synthetic Considerations of Sdz Mns 949

Molecular Architecture of SDZ MNS 949: An Isoquinoline (B145761) Derivative

This compound, chemically designated as 1-[3,5-bis(2-methoxyethoxy)phenyl]-6,7-dimethoxy-3-methylisoquinoline, is a complex organic molecule built upon a foundational isoquinoline core. nih.govontosight.ai Isoquinolines are heterocyclic aromatic compounds consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov The structure of this compound is distinguished by extensive substitution on this core framework.

The key features of its molecular architecture include:

An isoquinoline nucleus : This bicyclic system forms the backbone of the molecule.

Substituents on the isoquinoline ring : Methoxy (B1213986) groups (-OCH₃) are attached at positions 6 and 7, and a methyl group (-CH₃) is present at position 3. ontosight.ai

A substituted phenyl group : A phenyl ring is attached to the isoquinoline core at position 1. This phenyl group is itself substituted at its 3' and 5' positions with two methoxyethoxy groups (-OCH₂CH₂OCH₃). ontosight.ai

This specific arrangement of atoms and functional groups defines the compound's identity and influences its chemical properties.

Key Substituents and Structural Features Influencing Biological Activity

The biological activity of this compound as a phosphodiesterase IV (PDE IV) inhibitor is intrinsically linked to its structural design. PDE IV inhibitors are known for their anti-inflammatory and bronchodilating effects. chemsrc.com

The substituents on the this compound molecule are not arbitrary; they are crucial in defining its interaction with biological targets.

The Isoquinoline Core : This heterocyclic system is a common scaffold in many biologically active compounds and provides the fundamental structure for interaction with the PDE4 enzyme.

Dimethoxy Groups at C6 and C7 : The two methoxy groups on the isoquinoline's benzene ring are electron-donating, which can influence the electronic properties of the entire ring system. This feature is common in many PDE4 inhibitors and is believed to contribute to binding affinity.

1-Phenyl Group : The presence of the large, substituted phenyl group at the C1 position is a significant feature. The nature of the substituents on this ring plays a critical role in modulating the compound's activity.

Bis(methoxyethoxy) Chains : The two methoxyethoxy groups on the phenyl ring significantly impact the molecule's polarity and solubility. ontosight.ai These flexible chains can adopt various conformations, potentially allowing for optimal positioning within the enzyme's binding site. The presence of ether linkages and terminal methyl groups affects the compound's lipophilicity, which can influence its ability to cross cellular membranes. ontosight.ai

Collectively, this constellation of functional groups results in a molecule with the specific stereoelectronic properties required for potent and selective inhibition of PDE IV. Research on related compounds has shown that modifications to these substituents can dramatically alter biological efficacy.

Synthetic Methodologies and Precursor Pathways (Academic Context)

While a specific, detailed industrial synthesis of this compound is not publicly available, its structure suggests that its assembly would rely on established academic methods for constructing substituted isoquinolines. The most relevant and widely used reactions for creating the core isoquinoline ring are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This is a prominent method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the aromatic isoquinoline. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). chemsrc.comimsc.res.innih.gov For this compound, this would hypothetically involve a precursor amide derived from a substituted phenethylamine (B48288) and a carboxylic acid.

Pomeranz-Fritsch Reaction : This reaction synthesizes isoquinolines directly from the acid-catalyzed cyclization of a benzalaminoacetal. nih.govpharmaffiliates.comgoogle.com The benzalaminoacetal is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine.

Pictet-Spengler Reaction : This reaction produces tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone. Subsequent oxidation would be required to achieve the aromatic isoquinoline ring found in this compound.

The synthesis of the highly substituted phenyl portion of the molecule requires its own set of precursors. The 1-[3,5-bis(2-methoxyethoxy)phenyl] moiety likely originates from simpler phenolic compounds. A plausible precursor is 1,3-Bis(2-hydroxyethoxy)benzene , which can be synthesized from the reaction of Resorcinol (1,3-dihydroxybenzene) and Ethylene glycol . This intermediate would then be further modified (methylated) to yield the final methoxyethoxy side chains before being incorporated into the main isoquinoline synthesis.

Pharmacological Mechanisms of Action of Sdz Mns 949

Phosphodiesterase-4 (PDE4) Inhibition: Primary Targetontosight.ainih.gov

SDZ MNS 949, a compound identified as 1-[3,5-bis(2-methoxyethoxy)phenyl]-6,7-dimethoxy-3-methylisoquinoline, is an isoquinoline (B145761) derivative recognized for its role as a phosphodiesterase-4 (PDE4) inhibitor. ontosight.ainih.govresearchgate.net Its primary mechanism of action involves targeting and inhibiting the PDE4 enzyme, which has been explored for potential anti-inflammatory and bronchodilating activities. nih.gov PDE4 inhibitors function by preventing the degradative action of the PDE4 enzyme on its substrate, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org The PDE4 family of enzymes is notably prevalent within immune cells and is a primary regulator of cAMP hydrolysis in these cells and within the central nervous system. wikipedia.org Consequently, the inhibition of PDE4 by compounds such as this compound disrupts this process, leading to an accumulation of intracellular cAMP. wikipedia.orgnih.gov

The phosphodiesterase-4 enzyme family is composed of four distinct subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govnih.gov These subfamilies give rise to a variety of isoforms, which are generally categorized as long, short, or super-short forms based on their N-terminal structure. nih.gov In the human brain, the PDE4A, PDE4B, and PDE4D subtypes are widely expressed, while the PDE4B subtype is particularly concentrated in dopamine-rich regions like the basal ganglia. nih.gov

While this compound is established as a PDE4 inhibitor, detailed public data on its specific binding affinity and selectivity towards individual PDE4 subtypes and their various isoforms are not extensively documented in the available research. nih.govnih.gov The development of inhibitors that are selective for specific PDE4 subfamilies is an ongoing area of research aimed at enhancing therapeutic efficacy and minimizing side effects. nih.govgoogle.com

The fundamental biochemical consequence of this compound's interaction with PDE4 is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov PDE4 enzymes are specific in their function, exclusively catalyzing the hydrolysis of cAMP into its inactive form, adenosine monophosphate (AMP). wikipedia.orgnih.gov By inhibiting this enzymatic activity, this compound effectively blocks the degradation of cAMP. wikipedia.org This blockade results in a significant elevation of intracellular cAMP concentrations, a critical event that initiates a variety of downstream cellular responses. researchgate.netnih.gov

| Target Enzyme | Inhibitor | Primary Effect | Reference |

| Phosphodiesterase-4 (PDE4) | This compound | Inhibition of cAMP hydrolysis | nih.govwikipedia.org |

| Phosphodiesterase-4 (PDE4) | This compound | Increase in intracellular cAMP levels | researchgate.netnih.gov |

Specificity towards PDE4 Subtypes and Isoforms

Downstream Signaling Pathway Modulationjax.org

The accumulation of intracellular cAMP resulting from PDE4 inhibition by this compound serves as a trigger for the activation of several crucial downstream signaling pathways. researchgate.netnih.gov This positions cAMP as a pivotal second messenger that translates the initial enzyme inhibition into a broader cellular response. nih.gov

A primary effector pathway for cAMP is the Protein Kinase A (PKA) signaling cascade. nih.govbio-rad.com In its inactive state, PKA exists as a four-part complex. bio-rad.com The binding of cAMP to the regulatory subunits of this complex causes a conformational change, leading to the release and activation of the PKA catalytic subunits. bio-rad.com These active subunits are then able to phosphorylate a multitude of specific protein targets on serine and threonine residues, thereby propagating the signal throughout the cell. bio-rad.comnih.gov This activation of the cAMP/PKA pathway is a key step in mediating the cellular effects following PDE4 inhibition. nih.gov

A significant downstream target of the activated PKA is the cAMP Response Element-Binding Protein (CREB), a crucial transcription factor. nih.govabcam.com PKA-mediated phosphorylation of CREB, specifically at the serine-133 residue, is a critical activation step. reactome.org Once phosphorylated, CREB binds to specific DNA sequences known as cAMP response elements (CREs), which are located in the promoter regions of various target genes. abcam.combpsbioscience.com This binding event initiates the transcription of these genes, leading to changes in protein expression that underlie long-term cellular adaptations, including those related to neuronal survival and plasticity. abcam.comnih.govfrontiersin.org Studies involving other PDE4 inhibitors have confirmed that this mechanism leads to elevated levels of activated, phosphorylated CREB. nih.gov

The transcriptional regulation by CREB directly links the cAMP/PKA pathway to the expression of neuroprotective proteins, most notably Brain-Derived Neurotrophic Factor (BDNF). wikipedia.org BDNF is a member of the neurotrophin family that plays a vital role in the survival, growth, and plasticity of neurons. jax.orgwikipedia.org The gene encoding BDNF has multiple promoters that regulate its expression. wikipedia.orgnih.gov The activity of one of these, promoter IV, is significantly influenced by a CRE regulatory element, indicating that the transcription factor CREB is a key regulator of its activity-dependent expression. wikipedia.org Therefore, the cascade initiated by PDE4 inhibition, leading through cAMP and PKA to CREB phosphorylation, is a direct pathway to enhancing BDNF gene expression. nih.govwikipedia.org Alterations in BDNF levels are associated with various neuropsychiatric and neurodegenerative conditions. jax.orgnih.gov

Signaling Cascade Overview

Phosphoinositide 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 (GSK-3) Interplay

The inhibition of PDE4 by compounds like this compound has been shown to modulate the Phosphoinositide 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 (GSK-3) pathway, a critical signaling cascade for cell survival and function. nih.gov Activation of the PI3K/Akt pathway is a key event in promoting neuronal survival and is often suppressed in neurodegenerative conditions. nih.govijbs.com Some studies on PDE inhibitors have demonstrated an activation of this pathway. For instance, the PDE4 inhibitor rolipram (B1679513) has been shown to modulate the exchange protein activated by cAMP (Epac), which can subsequently activate Akt. nih.gov The activation of Akt leads to the inhibitory phosphorylation of GSK-3β at the Ser9 residue. nih.govplos.org This inactivation of GSK-3β is significant as GSK-3 is implicated in pro-inflammatory responses and neuronal apoptosis. nih.govplos.org

Conversely, other studies suggest that PDE4 inhibitors might suppress the PI3K/Akt pathway in certain contexts, indicating a complex and cell-type-specific regulation. For example, the PDE4 inhibitor apremilast (B1683926) has been noted to suppress PI3K-mTOR signaling. mdpi.com The dualistic nature of this interaction highlights the intricate regulatory control exerted by cAMP levels on this vital cellular pathway. The modulation of the PI3K/Akt/GSK-3 axis by PDE4 inhibition can have significant implications for cellular processes such as inflammation and apoptosis. plos.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Dynamics

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase (ERK) cascade, is another significant target of PDE4 inhibition. The MAPK/ERK pathway is centrally involved in cell proliferation, differentiation, and survival. mdpi.com Research has indicated that PDE4 inhibitors can exert potent anti-inflammatory effects by inhibiting the MAPK pathway. mdpi.com The elevation of cAMP following PDE4 inhibition can lead to the activation of Protein Kinase A (PKA), which in some cellular systems can phosphorylate and inhibit key components of the MAPK cascade.

However, the relationship is not straightforward. In other contexts, PDE4 inhibition has been shown to activate the ERK pathway. mdpi.com For instance, NMDA receptors, which are crucial for memory, are known to regulate the ERK pathway, and PDE4 inhibition can stimulate this pathway. mdpi.com Some studies have shown that PDE4B can mediate the activation of MAPK/ERK by inhibiting the expression of MAPK phosphatase-1 (MKP-1), a negative regulator of ERK. nih.gov By inhibiting PDE4B, and thus increasing cAMP and PKA activity, the expression of MKP-1 can be inhibited, leading to sustained ERK activation. nih.gov This suggests that the effect of this compound on the MAPK/ERK pathway is likely dependent on the specific cellular context and the balance of different PDE4 isoforms.

Nuclear Factor-kappa B (NF-κB) Pathway Engagement and Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its inhibition is a key aspect of the anti-inflammatory effects of PDE4 inhibitors. researchgate.netcpn.or.kr The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. researchgate.net PDE4 inhibitors, by increasing intracellular cAMP, can effectively suppress the activation of the NF-κB pathway. researchgate.netnih.gov

The mechanism of this suppression is often linked to the activation of PKA by cAMP. researchgate.net PKA can interfere with the NF-κB signaling cascade at multiple points, including the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org By preventing IκB degradation, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. researchgate.net Studies with various PDE4 inhibitors have consistently demonstrated a reduction in the nuclear translocation of the NF-κB p65 subunit and a decrease in the production of pro-inflammatory cytokines in response to inflammatory stimuli. mdpi.comresearchgate.net This engagement with the NF-κB pathway is central to the neuroinflammatory modulating potential of compounds like this compound. cpn.or.kr

Broader Cellular and Subcellular Interactions

The interactions of this compound extend beyond the aforementioned signaling cascades to more direct interactions at the cellular and subcellular levels, primarily concerning its binding to its target enzyme.

Receptor Binding Affinity Studies

Unlike classical drugs that bind to cell surface or nuclear receptors, the primary target of this compound is the active site of the PDE4 enzyme. nih.gov Therefore, "receptor binding affinity" in this context refers to the affinity of the inhibitor for the enzyme's catalytic site. PDE4 inhibitors are not typically evaluated for binding to a wide panel of neurotransmitter or hormone receptors as part of their primary mechanism of action. nih.gov The binding affinity for the PDE4 enzyme is a critical determinant of the inhibitor's potency. plos.org PDE4 inhibitors can exhibit varying affinities for different conformational states of the enzyme, such as the low-affinity and high-affinity rolipram-binding states. nih.gov The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Target | Interaction Type | Significance |

|---|---|---|

| Phosphodiesterase 4 (PDE4) Active Site | Competitive Inhibition | Primary mechanism of action, leading to increased intracellular cAMP levels. |

| Low-Affinity Rolipram-Binding State of PDE4 | Inhibition | Differential affinity for these states can influence the pharmacological profile of the inhibitor. |

| High-Affinity Rolipram-Binding State of PDE4 | Inhibition |

Enzyme Activity Modulation

The modulation of enzyme activity by this compound is centered on the competitive inhibition of PDE4. ucdavis.edu In competitive inhibition, the inhibitor molecule competes with the natural substrate (cAMP) for binding to the active site of the enzyme. sci-hub.se This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. ucdavis.edu

The kinetics of this inhibition can be described by the following parameters:

IC50: The concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a common measure of inhibitor potency.

Ki: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

The inhibitory activity of compounds like this compound can be specific to the PDE4 family, with less activity against other phosphodiesterase families, which is a hallmark of selective PDE4 inhibitors. mdpi.com

| Parameter | Description | Effect of this compound (as a competitive inhibitor) |

|---|---|---|

| Vmax (Maximum Velocity) | The maximum rate of the enzyme-catalyzed reaction. | No change. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Increases. |

| Ki (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | A specific value that quantifies the binding affinity of the inhibitor. |

Biological Activities and Therapeutic Potential: Preclinical Research Focus

Antioxidant Properties in Biological Systems

While direct studies on the antioxidant properties of Sdz mns 949 are not extensively detailed, compounds with similar structures and mechanisms of action have been explored for these effects. nih.gov The antioxidant potential of PDE4 inhibitors is considered a component of their protective cellular activities. For instance, other PDE4 inhibitors have demonstrated antioxidant effects in preclinical models, suggesting a class-wide potential to mitigate oxidative stress. guidetopharmacology.org Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to counteract them, is a key factor in the pathology of numerous diseases. researchgate.netmdpi.com The ability of compounds to prevent ROS production is a crucial aspect of their therapeutic investigation. nih.gov

Anti-Inflammatory Effects and Cytokine Modulation

The anti-inflammatory activity of this compound is a direct consequence of its function as a PDE4 inhibitor. nih.govnih.gov PDE4 is highly expressed in immune cells, and its inhibition is a key strategy for controlling inflammatory responses. frontiersin.org The elevation of cAMP in these cells modulates the production and release of various cytokines, the signaling proteins that orchestrate the inflammatory process. frontiersin.org

Attenuation of Neuroinflammation in Experimental Models

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, involving the activation of glial cells and the production of inflammatory mediators within the central nervous system. oup.comdana-farber.orgresearchgate.net PDE4 inhibitors are recognized for their potential to effectively attenuate neuroinflammation. oup.comchemsrc.com By modulating cytokine levels—reducing pro-inflammatory cytokines and enhancing anti-inflammatory ones—compounds like this compound can mitigate the inflammatory processes that contribute to neuronal damage in experimental models. oup.com This effect is central to the neuroprotective potential observed with this class of inhibitors. dana-farber.org

Neuroprotective Research Applications

The ability of PDE4 inhibitors to cross the blood-brain barrier and interact with targets in the central nervous system makes them compelling candidates for neuroprotective therapies. nih.gov The neuroprotective effects are often linked to their anti-inflammatory and anti-apoptotic (cell death) mechanisms. nih.govoup.com

Preservation of Dopaminergic Neurons in Neurodegenerative Models

Specific preclinical research has highlighted the neuroprotective potential of this compound in models of Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons in the substantia nigra. oup.com In a key study, PDE4 inhibitors, including this compound, were evaluated for their ability to protect these specific neurons from neurotoxin-induced damage. nih.govoup.com The research demonstrated that PDE4 inhibition provided a protective effect on dopaminergic neurons in cell culture models using the neurotoxin MPP+ and in animal models treated with MPTP, which mimics Parkinson's-like neurodegeneration. nih.govnih.govoup.com This research underscores the potential of this compound in applications aimed at preserving vulnerable neuronal populations. nih.govnih.gov

Interactive Data Table: Preclinical Findings for this compound and PDE4 Inhibitors

| Research Area | Experimental Model | Key Findings | Relevant Molecules |

| Anti-Inflammatory Activity | Reproductive study in rats | This compound demonstrated anti-inflammatory activity. nih.govnih.gov | This compound |

| Cytokine Modulation | In vitro/in vivo models | PDE4 inhibitors suppress pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enhance anti-inflammatory IL-10. nih.govoup.com | TNF-α, IL-1β, IL-6, IL-10 |

| Neuroinflammation | Experimental models of neurological disease | PDE4 inhibitors are effective in attenuating neuroinflammation. oup.comdana-farber.org | Pro/Anti-inflammatory Cytokines |

| Neuroprotection | MPP+ treated rat mesencephalic cell culture; MPTP-treated mice | This compound and other PDE4 inhibitors protect dopaminergic neurons from neurotoxin-induced cell death. nih.govoup.com | This compound, Dopaminergic Neurons |

Protection Against Neurotoxin-Induced Cellular Damage (e.g., MPP+ toxicity)

A significant area of preclinical investigation has been the protective effect of this compound against the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). MPP+ is widely used in research to mimic the dopaminergic neurodegeneration seen in Parkinson's disease. nih.gov

A key study demonstrated that selective PDE4 inhibitors, including this compound, stimulate the uptake of dopamine (B1211576) in cultured rat midbrain neurons. google.com The study highlighted that elevating levels of cyclic adenosine (B11128) monophosphate (cAMP), a direct consequence of PDE4 inhibition, confers protection to dopaminergic neurons against the toxicity induced by MPP+. google.com This suggests that by inhibiting PDE4, this compound can enhance the survival of these critical neurons in the face of neurotoxic insults. Overexpression of the PDE4B enzyme has been shown to hasten the progression of cellular models of Parkinson's disease induced by MPP+. nih.gov

| Preclinical Model | Compound | Observed Effect | Reference |

| Rat midbrain neurons | This compound | Stimulated dopamine uptake | google.com |

| Dopaminergic neurons | cAMP elevating agents | Protection against MPP+ toxicity | google.com |

| Human neuroblastoma (SH-SY5Y) cells | MPP+ | Accelerated disease progression with PDE4B overexpression | nih.gov |

Mitigation of Oxidative Stress in Neurological Contexts

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a well-established factor in the pathology of neurodegenerative diseases. nih.gov The mechanism of action of this compound as a PDE4 inhibitor points towards its potential to mitigate this cellular stress.

Research into PDE4 inhibitors has revealed that their neuroprotective effects are linked to the activation of the Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway. researchgate.net The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, PDE4 inhibitors can help to reduce the damaging effects of oxidative stress in the brain. researchgate.net The activation of various signaling pathways, including those involving JNK and p38MAPK, can promote oxidative stress and apoptosis, contributing to inflammation in brain cells. nih.gov

| Mechanism | Effect of PDE4 Inhibition | Associated Pathway | Reference |

| Mitigation of Oxidative Stress | Alleviation of oxidative damage | Nrf-2 Pathway Activation | researchgate.net |

| Promotion of Oxidative Stress | Activation of these pathways leads to oxidative stress | JNK and p38MAPK pathways | nih.gov |

Inhibition of Neuronal Ferroptosis Mechanisms

Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been identified as a contributor to neuronal loss in various neurological conditions. The inhibition of PDE4, the primary action of this compound, has been shown to significantly inhibit neuronal ferroptosis. researchgate.net

This inhibitory effect is mediated through the activation of the aforementioned Nrf-2/GPX4 pathway. researchgate.net Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from membrane lipid peroxidation. By activating this pathway, PDE4 inhibitors can restore the levels of ferroptosis-associated proteins. researchgate.net In studies involving animal models of stroke, PDE4 inhibition not only decreased the volume of brain damage but also alleviated oxidative stress and restored the expression of proteins involved in the ferroptosis pathway. researchgate.net The neuroprotective effects of the PDE4 inhibitor Roflu were blocked by a GPX4 inhibitor, confirming the crucial role of this pathway in mediating the anti-ferroptotic effects of PDE4 inhibition. researchgate.net

| Mechanism | Effect of PDE4 Inhibition | Key Proteins/Pathways | Reference |

| Inhibition of Neuronal Ferroptosis | Decreased neuronal cell death | Nrf-2/GPX4 Pathway Activation | researchgate.net |

| Restoration of Protective Proteins | Increased expression of anti-ferroptotic proteins | GPX4 | researchgate.net |

Preclinical Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro studies are fundamental in preclinical research, providing a controlled environment to investigate the direct effects of a compound on cellular and molecular processes.

Cell Culture Models for Mechanistic Elucidation

To understand the neuroprotective potential of Sdz mns 949, researchers have employed cell culture models. One key model is the use of rat mesencephalic dopaminergic cell cultures. nih.gov These cultures provide a relevant system for studying neurodegenerative processes, such as those seen in Parkinson's disease. In these models, the survival of dopaminergic neurons, identified by tyrosine hydroxylase (TH) staining, is assessed following exposure to neurotoxins like MPP+. nih.gov Studies have shown that the inhibition of phosphodiesterase 4 (PDE4) can protect these cells from toxicity, suggesting a potential mechanism of action for compounds like this compound. nih.gov

Biochemical Assays for Enzyme Inhibition and Ligand Binding

Biochemical assays are crucial for characterizing the direct molecular targets of a compound. For this compound, which has been investigated as a phosphodiesterase IV (PDE IV) inhibitor, these assays are used to determine its ability to modulate enzyme activity. ontosight.ainih.gov Such assays typically measure the enzymatic conversion of a substrate to a product in the presence and absence of the inhibitor, allowing for the determination of inhibitory potency. asm.orgnih.gov These in vitro assays are essential for understanding the compound's direct pharmacological effects before moving into more complex biological systems. ontosight.ai

Molecular Biology Techniques for Gene and Protein Expression Analysis

Molecular biology techniques are employed to analyze how this compound may alter gene and protein expression within cells. wikipedia.org These methods are critical for understanding the downstream effects of enzyme inhibition or receptor binding. medlineplus.govyourgenome.org The fundamental process involves the transcription of DNA into messenger RNA (mRNA) and the subsequent translation of mRNA into proteins. medlineplus.govyourgenome.org Techniques such as polymerase chain reaction (PCR) and western blotting can be used to quantify changes in the expression of specific genes and proteins that are relevant to the compound's mechanism of action and its effects on cellular pathways. wikipedia.orgnih.gov

In Vivo Animal Models

In vivo studies in animal models are a critical step in preclinical research, allowing for the evaluation of a compound's effects in a whole, living organism. atlantic-bone-screen.comnih.gov

Rodent Models for Neurological Disorders

Rodent models are widely used to study neurological disorders due to their genetic and physiological similarities to humans. nih.gov For investigating compounds like this compound, models of Parkinson's disease are particularly relevant. nih.govnih.gov One such model involves the use of the neurotoxin MPTP in mice, which induces parkinsonian symptoms and pathology. nih.gov These models are instrumental in assessing the potential of therapeutic agents to mitigate the neurodegenerative processes and motor deficits associated with the disease. nih.govfrontiersin.org

Evaluation of Efficacy in Disease-Relevant Animal Models

The efficacy of this compound has been evaluated in animal models relevant to its potential therapeutic applications. ontosight.ai In studies using MPTP-treated mice, the administration of PDE4 inhibitors has been shown to protect dopaminergic neurons in the substantia nigra. nih.gov The number of surviving neurons is a key endpoint in these studies, determined through techniques like TH immunocytochemistry and Nissl staining. nih.gov Additionally, the effects of this compound have been observed in reproductive studies in rats, where it was noted to cause hypertrophic osteopathy at high doses. nih.govresearchgate.net These findings in disease-relevant models are crucial for understanding both the potential therapeutic benefits and other physiological effects of the compound. ontosight.ai

| Model System | Key Findings | Reference |

| Rat Mesencephalic Dopaminergic Cell Culture | PDE4 inhibition protects dopaminergic neurons from MPP+ toxicity. | nih.gov |

| MPTP-Treated C57BL/6 Mice | PDE4 inhibition protects substantia nigra neurons. | nih.gov |

| Wistar Rats (Reproductive Study) | Observed hypertrophic osteopathy at high doses. | nih.govresearchgate.net |

Pharmacokinetic Investigations (Absorption, Distribution, Metabolism, Excretion) in Preclinical Species

Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is not available in peer-reviewed literature. Pharmacokinetic studies are a standard component of preclinical development to characterize how a substance is processed by an organism. fishersci.ca However, as the development of this compound was discontinued, these specific data were either not published or remain in proprietary archives. fishersci.com

Pharmacodynamic Assessments of Biological Response in Animal Models

The primary pharmacodynamic effect of this compound is the inhibition of phosphodiesterase IV (PDE4), an enzyme prevalent in immune and pulmonary cells. fishersci.comctdbase.org By inhibiting PDE4, the compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), an important intracellular second messenger. ctdbase.orgguidetopharmacology.org The resulting increase in cAMP levels is responsible for the intended therapeutic effects, including the relaxation of bronchial smooth muscle and a reduction in inflammatory responses. guidetopharmacology.org The biological responses observed in animal models are a direct consequence of this mechanism of action. fishersci.com

Observed Preclinical Findings from Animal Studies

Preclinical toxicity studies conducted in Wistar rats over a 26-week period revealed several notable findings in different physiological systems, particularly at higher administration levels.

Skeletal System: Hypertrophic Osteopathy in Rodent Studies

The most significant observation in rodent studies was the development of hypertrophic osteopathy, also known as Marie's Disease. nih.gov This condition was primarily seen in animals receiving the highest dose. fishersci.com

Key Observations:

Clinical Signs: Approximately 40% of high-dose male and female rats developed visibly swollen legs. fishersci.com In a 26-week study, 8 out of 28 high-dose animals showed edematous, red, and painful swelling of the distal hindlimbs. nih.gov

Radiographic and Histological Findings: Radiographic imaging confirmed periosteal new bone formation, predominantly along the tibia. nih.gov Histological examination revealed differences between sexes; males typically exhibited hyperostosis (excessive bone growth), whereas females presented with a high degree of chondrogenesis (cartilage formation) accompanied by an inflammatory component. fishersci.com

Table 1: Skeletal System Findings in Rodent Studies

| Finding | Description | Species/Model |

|---|---|---|

| Clinical Observation | Edematous, red, and painful swelling of distal hindlimbs. | Wistar Rats |

| Radiographic Finding | Periosteal new bone formation, primarily along the tibia. | Wistar Rats |

| Histological Finding (Males) | Hyperostosis in the distal tibias and/or peripheral bony shell formation. | Wistar Rats |

| Histological Finding (Females) | High-grade chondrogenesis with an inflammatory component. | Wistar Rats |

| Diagnosis | Hypertrophic Osteopathy (Marie's Disease). | Wistar Rats |

Gastrointestinal System Observations

Adverse findings were also noted in the gastrointestinal system of rats treated with this compound. guidetopharmacology.orgnih.gov Necropsy results from the 26-week study pointed to structural and microscopic changes.

Table 2: Gastrointestinal System Findings in Rodent Studies

| Finding | Description | Species/Model |

|---|---|---|

| Macroscopic Observation | Dilated small and large intestines. | Wistar Rats |

| Microscopic Observation | Evidence of enteritis (inflammation of the intestine). | Wistar Rats |

Hematological System Changes (e.g., Thrombocytosis, Lymphocytosis)

Analysis of blood parameters in the 26-week rat study indicated alterations in circulating blood cells, especially in the high-dose group. nih.gov

Table 3: Hematological System Findings in Rodent Studies

| Finding | Description | Species/Model |

|---|---|---|

| Thrombocytosis | An increased count of platelets in the blood. | Wistar Rats |

| Lymphocytosis | An increased count of lymphocytes in the blood. | Wistar Rats |

Comparative Studies and Analog Development

Comparison of SDZ MNS 949 with Other PDE4 Inhibitors in Preclinical Efficacy (e.g., Rolipram (B1679513), Ro-201724)

The therapeutic potential of inhibiting phosphodiesterase type 4 (PDE4) has been explored in various preclinical models, particularly for its neuroprotective effects. The elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) through PDE4 inhibition is a key mechanism underlying these effects. researchgate.netmdpi.comnih.gov A pivotal study by Hulley and colleagues in 1995 provided a direct comparison of the isoquinoline (B145761) derivative this compound with other PDE4 inhibitors, namely Rolipram and Ro-201724. researchgate.netruhr-uni-bochum.depuigdomenech.eu

This research focused on the compounds' ability to protect dopaminergic neurons from toxicity in models relevant to Parkinson's disease. nih.gov In an in vivo model using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce neurotoxicity in mice, inhibitors of PDE4, including this compound, were shown to reduce the toxicity in substantia nigra neurons. researchgate.netruhr-uni-bochum.depuigdomenech.eu Further in vitro work demonstrated that PDE4 inhibition protected cultured dopaminergic neurons from the toxic effects of the MPP+ metabolite. nih.gov These findings established that diverse chemical scaffolds, including the isoquinoline structure of this compound, the pyrrolidinone core of Rolipram, and the imidazolidinone of Ro-201724, could all confer neuroprotection by targeting PDE4. nih.govnih.gov

While the study confirmed the efficacy of all three compounds in these neuroprotection models, it highlighted that the biological outcome was linked to the target class (PDE4 inhibitors) rather than a specific chemical structure. nih.gov Later studies have reinforced the neuroprotective potential of Rolipram and Ro-201724 in various models of neurodegeneration and cognitive decline. alzdiscovery.orgmdsabstracts.orgnih.gov

Table 1: Preclinical Efficacy Comparison of PDE4 Inhibitors

| Compound | Chemical Class | Preclinical Model(s) | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Isoquinoline | MPTP-treated mice; MPP+ cell culture | Reduced toxicity in substantia nigra neurons; Protected dopaminergic neurons. | researchgate.netnih.gov |

| Rolipram | Pyrrolidinone | MPTP-treated mice; MPP+ cell culture | Reduced toxicity in substantia nigra neurons; Protected dopaminergic neurons. | nih.govnih.gov |

| Ro-201724 | Imidazolidinone | MPTP-treated mice; MPP+ cell culture | Reduced toxicity in substantia nigra neurons; Protected dopaminergic neurons. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Specific structure-activity relationship (SAR) studies for analogs of this compound are not extensively detailed in publicly available literature. However, broad SAR studies on the isoquinoline and related tetrahydroisoquinoline classes of PDE4 inhibitors provide valuable insights that are applicable to understanding the structural requirements for activity.

Research into 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has identified key structural features that influence potency and selectivity for PDE4 isozymes. For instance, modifications to a phenyl ring substituent and the introduction of specific groups can significantly enhance inhibitory activity. One study found that attaching a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring was beneficial for activity against the PDE4B isozyme. Furthermore, the incorporation of a sulfonamide group was crucial for improving both inhibitory potency and selectivity. The addition of rigid substituents at the C-3 position of the tetrahydroisoquinoline ring was also found to favor subtype selectivity.

In other work focusing on tetrahydroisoquinolines derived from natural products like berberine, structure-aided design led to the identification of potent and selective inhibitors. These studies underscore the importance of the isoquinoline scaffold as a foundational structure for developing novel PDE4 inhibitors.

Rational Design and Synthesis of Novel Isoquinoline Derivatives for Enhanced Properties

The rational design and synthesis of new chemical entities based on the isoquinoline scaffold are central to the development of improved PDE4 inhibitors. Medicinal chemists employ several strategies to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

One common approach is structure-based drug design , which utilizes the crystal structure of the target enzyme to guide the synthesis of novel compounds. By understanding the binding interactions within the active site of PDE4, researchers can design derivatives with optimized interactions. For example, novel tetrahydroisoquinoline derivatives have been developed based on the crystal structure of PDE4D, leading to compounds with improved efficacy in preclinical models of inflammatory skin disease.

Another strategy involves the creation of compound libraries based on a core scaffold, such as the 1-phenyl-3,4-dihydro-isoquinoline structure. By systematically modifying different positions on the scaffold and evaluating the resulting compounds for biological activity, researchers can identify key leads for further development. This approach has led to the discovery of compounds with potent in vitro and in vivo activity and high selectivity.

Furthermore, bioisosteric replacement and the introduction of conformational constraints are used to fine-tune the properties of lead compounds. This can involve replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or binding affinity. The synthesis of hybrid molecules that combine features from different known inhibitors is another advanced strategy to discover novel chemical entities with superior therapeutic potential.

Future Research Directions and Unaddressed Academic Questions

Elucidation of PDE4 Subtype-Specific Roles in Disease Pathophysiology

A significant hurdle in the clinical development of PDE4 inhibitors has been the prevalence of side effects such as nausea and emesis, largely attributed to the non-selective inhibition of all four PDE4 subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. mdpi.comencyclopedia.pubencyclopedia.pub These subtypes are differentially expressed throughout the body and play distinct roles in cellular signaling. encyclopedia.pubontosight.ai Future research must, therefore, prioritize the characterization of Sdz mns 949's activity against each of these subtypes.

The PDE4 family of enzymes is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes. nih.govfrontiersin.org The four PDE4 subtypes, while sharing a conserved catalytic domain, have unique N-terminal regions that dictate their intracellular localization and regulatory interactions. nih.govresearchgate.net This underpins their non-redundant functions in various tissues. For instance, PDE4B is predominantly expressed in immune and inflammatory cells, and its inhibition is strongly linked to anti-inflammatory effects. mdpi.comnih.govmdpi.com Conversely, PDE4D is highly expressed in the central nervous system and is associated with cognitive processes and, problematically, the induction of emesis. mdpi.commdpi.commdpi.com PDE4A also has a significant presence in the brain, particularly the hippocampus and cerebral cortex, suggesting a role in memory and antidepressant activity, while PDE4C is less abundant in the central nervous system. mdpi.commdpi.com

The therapeutic potential of selectively targeting these subtypes is a burgeoning area of investigation. Studies have shown that selective PDE4B inhibitors can achieve potent anti-inflammatory effects with a reduced risk of nausea. mdpi.comencyclopedia.pubmdpi.com Furthermore, specific inhibition of PDE4D has been shown to enhance remyelination in preclinical models of demyelinating diseases. nih.gov Given that this compound has shown promise in models of Parkinson's disease, a condition with a significant neuroinflammatory component, determining its PDE4 subtype selectivity is a critical and unaddressed question. nih.gov Understanding whether the neuroprotective effects of this compound are mediated through inhibition of PDE4B, PDE4D, or a combination of subtypes will be instrumental in predicting its therapeutic window and guiding the development of second-generation compounds with improved safety profiles.

Investigation of Novel Molecular Targets and Off-Target Interactions (Academic Relevance)

While this compound is primarily characterized as a PDE4 inhibitor, a comprehensive understanding of its molecular interactions requires investigation into potential off-target effects. The academic relevance of such studies is twofold: it can reveal novel mechanisms of action and provide a more complete picture of the compound's potential toxicities. The isoquinoline (B145761) scaffold present in this compound is a common motif in a variety of bioactive compounds, suggesting the possibility of interactions with other proteins.

The identification of off-target interactions is not solely for the purpose of identifying potential liabilities. In some cases, these interactions can be therapeutically beneficial, a phenomenon known as polypharmacology. By mapping the complete interactome of this compound, researchers may uncover synergistic activities that contribute to its efficacy in complex diseases like Parkinson's, which involve multiple pathological pathways. A systems biology approach, integrating chemoproteomic data with other 'omics' datasets, could further elucidate the functional consequences of these off-target interactions and their contribution to the compound's network effects. ucd.ie

Methodological Advancements in Compound Characterization and Pathway Analysis

The characterization of this compound and the analysis of the pathways it modulates can be significantly enhanced by leveraging cutting-edge methodological advancements. In the realm of drug discovery, computational approaches are playing an increasingly important role in the design and optimization of new chemical entities. plos.orgpatsnap.comresearchgate.net

Computational Modeling and Virtual Screening: Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and molecular docking can be used to understand the structural determinants of this compound's interaction with PDE4. plos.orgmdpi.comresearchgate.netplos.org These in silico methods can predict the binding affinity of novel derivatives and guide the synthesis of compounds with improved potency and selectivity. plos.orgplos.orgnih.gov Molecular dynamics simulations can provide insights into the conformational changes that occur upon inhibitor binding and help to explain the basis of subtype selectivity. unh.edu

Advanced Screening and Pathway Analysis: High-throughput screening methods are continuously evolving. The development of novel reporter systems, such as those based on GloSensor technology, allows for the dynamic and real-time measurement of intracellular cAMP levels in living cells, providing a more physiologically relevant readout of PDE inhibition. mdpi.com Furthermore, a systems biology approach, which integrates data from genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. ucd.ie This can help to identify key nodes and pathways that are modulated by the compound and may reveal biomarkers for assessing its therapeutic efficacy. By combining these advanced computational and experimental methodologies, future research can accelerate the characterization of this compound and the development of the next generation of PDE4 inhibitors.

Q & A

Q. How should researchers present conflicting or null results related to this compound in publications?

- Methodological Answer : Dedicate a results subsection to contextualize contradictions, citing methodological divergences (e.g., assay sensitivity, sample size). Use funnel plots or Egger’s regression to assess publication bias. Transparent reporting avoids "file drawer" bias and informs future study designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.